Ethyl 2-benzyl-5-{[(3-chlorobenzyl)oxy]imino}-3-oxopentanoate
Overview
Description
Ethyl 2-benzyl-5-{[(3-chlorobenzyl)oxy]imino}-3-oxopentanoate is a synthetic organic compound with a complex structure It is characterized by the presence of benzyl, chlorobenzyl, and oxopentanoate groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-benzyl-5-{[(3-chlorobenzyl)oxy]imino}-3-oxopentanoate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Formation of Benzyl and Chlorobenzyl Intermediates: The initial steps involve the preparation of benzyl and chlorobenzyl intermediates through reactions such as alkylation and halogenation.
Oximation and Esterification: The key steps involve the formation of the oxime group and the esterification of the oxopentanoate moiety. These reactions are typically carried out under controlled conditions using specific reagents and catalysts.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures. This requires optimization of reaction conditions to ensure high yield and purity of the final product. Common industrial methods include:
Batch and Continuous Flow Processes: Depending on the scale of production, batch or continuous flow processes may be employed. Continuous flow processes are often preferred for large-scale production due to their efficiency and consistency.
Purification and Quality Control: The final product is purified using techniques such as recrystallization, chromatography, and distillation. Quality control measures are implemented to ensure the product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-benzyl-5-{[(3-chlorobenzyl)oxy]imino}-3-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides and other oxidation products.
Reduction: Reduction reactions can convert the oxime group to amines or other reduced forms.
Substitution: The benzyl and chlorobenzyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Ethyl 2-benzyl-5-{[(3-chlorobenzyl)oxy]imino}-3-oxopentanoate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Researchers study its interactions with biological targets to understand its mode of action.
Medicine: Potential therapeutic applications are explored, including its use as a lead compound for drug development. Its ability to interact with specific molecular targets makes it a candidate for further pharmacological studies.
Industry: The compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 2-benzyl-5-{[(3-chlorobenzyl)oxy]imino}-3-oxopentanoate involves its interaction with specific molecular targets. The oxime group and benzyl moieties play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve modulation of biochemical processes, such as enzyme inhibition or receptor activation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethyl 2-benzyl-5-{[(3-chlorobenzyl)oxy]imino}-3-oxopentanoate include:
Ethyl 2-benzyl-5-{[(4-chlorobenzyl)oxy]imino}-3-oxopentanoate: A closely related compound with a similar structure but different substitution pattern on the benzyl group.
Ethyl 2-benzyl-5-{[(2-chlorobenzyl)oxy]imino}-3-oxopentanoate: Another analog with a different position of the chlorine atom on the benzyl group.
Ethyl 2-benzyl-5-{[(3-fluorobenzyl)oxy]imino}-3-oxopentanoate: A fluorinated analog that exhibits different chemical and biological properties due to the presence of fluorine.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the oxime group. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
ethyl (5E)-2-benzyl-5-[(3-chlorophenyl)methoxyimino]-3-oxopentanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO4/c1-2-26-21(25)19(14-16-7-4-3-5-8-16)20(24)11-12-23-27-15-17-9-6-10-18(22)13-17/h3-10,12-13,19H,2,11,14-15H2,1H3/b23-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMSVNZGWUIHPN-FSJBWODESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)C(=O)CC=NOCC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(CC1=CC=CC=C1)C(=O)C/C=N/OCC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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